molecular formula C17H11N3O3S3 B2722306 N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 391867-35-9

N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No. B2722306
CAS RN: 391867-35-9
M. Wt: 401.47
InChI Key: WWNOYMKMNDBNBL-UHFFFAOYSA-N
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Description

N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a compound that belongs to the family of benzothiazole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.

Scientific Research Applications

Anticancer Activity

The benzothiazole scaffold, particularly 2-aminobenzothiazole derivatives, has shown promise in generating novel anticancer agents. Researchers have synthesized new pyrimidine-based 2-aminobenzothiazole derivatives using various synthetic methods. These compounds were evaluated for their cytotoxicity against human tumor cell lines such as HepG2, HCT116, and MCF7. Remarkably, several of these synthesized compounds demonstrated greater potency than the standard drug 5-fluorouracil, with low IC50 values. Their favorable drug likeness and ADMET properties suggest their potential as promising candidates for further development in cancer therapy .

Antibacterial and Antimicrobial Properties

Thiophene derivatives, including those related to our compound, have been investigated for their antibacterial activity. For instance, compound 12 exhibited significant inhibitory effects against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus. These findings highlight the potential of this class of compounds in combating bacterial infections .

Anticonvulsant Activity

Certain benzo[d]thiazol-2(3H)-one derivatives, structurally related to our compound, were evaluated for their anticonvulsant activity. Compounds 3n and 3q showed promising effects, with higher protective indices than phenobarbital and valproate. These results suggest a potential role in managing epilepsy and related conditions .

Antitumor Properties

A series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, structurally similar to our compound, demonstrated potent cytotoxicity against human tumor cell lines. Notably, one of these compounds exhibited a strong effect against prostate cancer cells .

properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S3/c1-24-17-19-12-4-2-10(8-14(12)26-17)18-16(21)15-7-9-6-11(20(22)23)3-5-13(9)25-15/h2-8H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNOYMKMNDBNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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